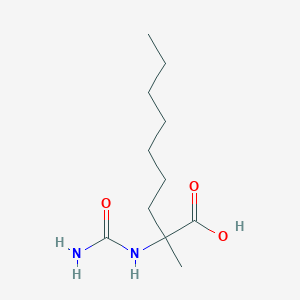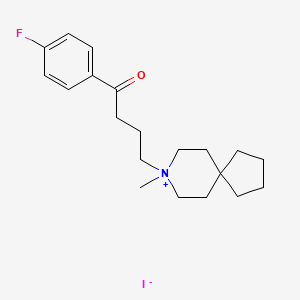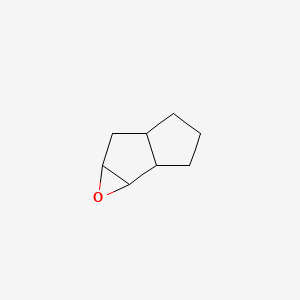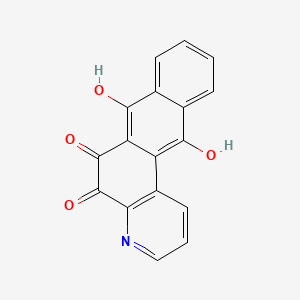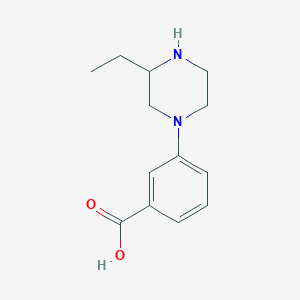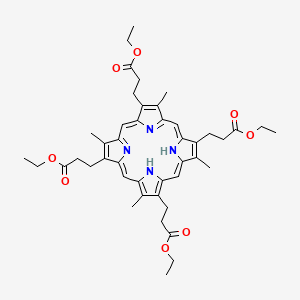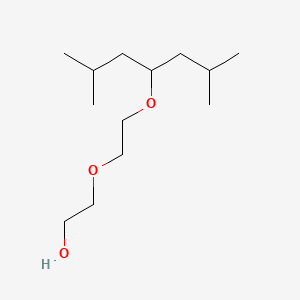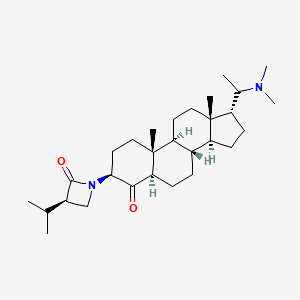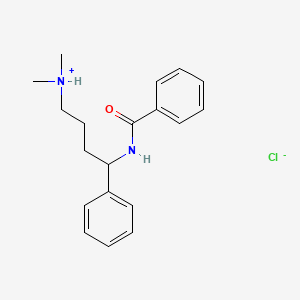
1-Dimethylamino-4-phenyl-4-benzoylaminobutane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dimethylamino-4-phenyl-4-benzoylaminobutane hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a phenyl group, and a benzoylamino group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dimethylamino-4-phenyl-4-benzoylaminobutane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzoyl chloride with 4-aminobutyric acid to form 4-benzoylaminobutyric acid. This intermediate is then reacted with dimethylamine and phenylmagnesium bromide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Dimethylamino-4-phenyl-4-benzoylaminobutane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles replace the existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Dimethylamino-4-phenyl-4-benzoylaminobutane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Dimethylamino-4-phenyl-4-benzoylaminobutane hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Dimethylamino)phenyl)propan-1-one: Shares the dimethylamino and phenyl groups but differs in the overall structure.
4-(Dimethylamino)benzophenone: Contains a similar dimethylamino group but has a different backbone.
Uniqueness
1-Dimethylamino-4-phenyl-4-benzoylaminobutane hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Propriétés
Numéro CAS |
51209-36-0 |
|---|---|
Formule moléculaire |
C19H25ClN2O |
Poids moléculaire |
332.9 g/mol |
Nom IUPAC |
(4-benzamido-4-phenylbutyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C19H24N2O.ClH/c1-21(2)15-9-14-18(16-10-5-3-6-11-16)20-19(22)17-12-7-4-8-13-17;/h3-8,10-13,18H,9,14-15H2,1-2H3,(H,20,22);1H |
Clé InChI |
VGNLDNRKBMHYHT-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)
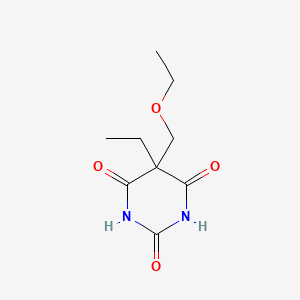
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)
